Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate
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Overview
Description
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals
Preparation Methods
The synthesis of Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthetic route for this compound would involve the appropriate substitution patterns on the starting materials to introduce the ethoxy and methyl groups at the desired positions.
Chemical Reactions Analysis
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: This compound can be explored for its potential therapeutic effects, given the biological significance of indole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate would depend on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways and targets would require further research to elucidate .
Comparison with Similar Compounds
Ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for the development of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOFZIIZFBEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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